4-Ethoxy-2-(pyrrolidin-1-yl)aniline
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Overview
Description
4-Ethoxy-2-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline structure with an ethoxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-ethoxyaniline with pyrrolidine under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
Starting Materials: 4-ethoxyaniline and pyrrolidine.
Reaction Conditions: The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-2-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-yl)aniline
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
- 4-(1H-Imidazol-1-yl)aniline
Comparison
4-Ethoxy-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the ethoxy group and the pyrrolidine ring. This combination enhances its pharmacophore space and biological activity compared to similar compounds that may lack one of these functional groups. The ethoxy group increases the compound’s solubility and stability, while the pyrrolidine ring contributes to its binding affinity and selectivity for specific molecular targets.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-ethoxy-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChI Key |
NMNZFRIYGCPWEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)N2CCCC2 |
Origin of Product |
United States |
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